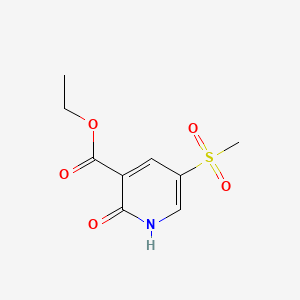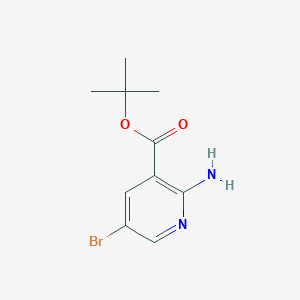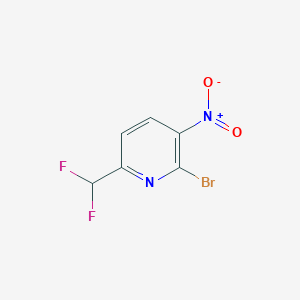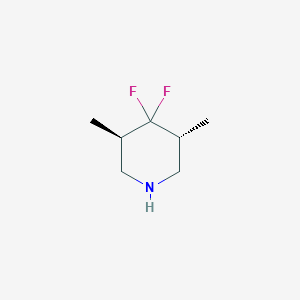
2-(3-Oxobutyl)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Oxobutyl)benzonitrile: is an organic compound that features a benzonitrile group attached to a 3-oxobutyl side chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Oxobutyl)benzonitrile typically involves the reaction of benzonitrile with a suitable 3-oxobutyl precursor. One common method is the Friedel-Crafts acylation reaction, where benzonitrile reacts with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve anhydrous solvents and controlled temperatures to ensure high yields and purity of the product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of advanced purification techniques such as distillation and recrystallization ensures the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 2-(3-Oxobutyl)benzonitrile can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines using reagents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium cyanide for nucleophilic substitution reactions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted benzonitriles.
Wissenschaftliche Forschungsanwendungen
Chemistry: 2-(3-Oxobutyl)benzonitrile is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology and Medicine:
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(3-Oxobutyl)benzonitrile depends on its specific application. In organic synthesis, its reactivity is primarily due to the electrophilic nature of the nitrile group and the presence of the 3-oxobutyl side chain, which can participate in various chemical reactions. In medicinal chemistry, the compound’s derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their biological effects.
Vergleich Mit ähnlichen Verbindungen
Benzonitrile: A simpler compound with a nitrile group attached to a benzene ring.
3-Oxobutylbenzene: A compound with a 3-oxobutyl side chain attached to a benzene ring but lacking the nitrile group.
Eigenschaften
Molekularformel |
C11H11NO |
|---|---|
Molekulargewicht |
173.21 g/mol |
IUPAC-Name |
2-(3-oxobutyl)benzonitrile |
InChI |
InChI=1S/C11H11NO/c1-9(13)6-7-10-4-2-3-5-11(10)8-12/h2-5H,6-7H2,1H3 |
InChI-Schlüssel |
PFAUWAHCBGMJJC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CCC1=CC=CC=C1C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



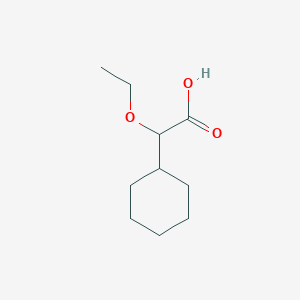


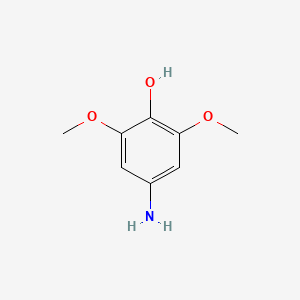
![tert-butyl (1S,4R,5S)-5-(aminomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13570251.png)

